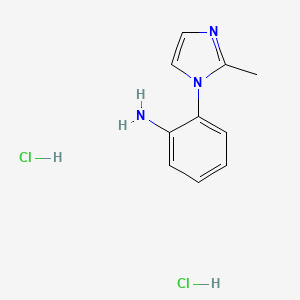

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride , also known by its IUPAC name 2-(2-methyl-1H-imidazol-1-yl)phenylamine , is a chemical compound with the molecular formula C10H11N3 . It exists as a white solid and has a molecular weight of 173.22 g/mol . The compound is commonly used in research and pharmaceutical applications .

Synthesis Analysis

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride involves several steps. One common method is the reaction of 2-aminobenzylamine with 2-methylimidazole in the presence of an appropriate solvent and reagents. The yield is typically high, around 84.7% , and the compound can be obtained as a white crystalline solid .

Molecular Structure Analysis

The compound’s molecular structure consists of an imidazole ring (with a methyl group at position 2) attached to an aniline moiety. The nitrogen atom in the imidazole ring is protonated due to the presence of dihydrochloride salt. The InChI code for this compound is: 1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

- Imidazole derivatives, including this compound, have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential as novel agents against bacterial infections, including tuberculosis .

- Investigations have evaluated imidazole-containing compounds for their anti-asthmatic and anti-diabetic properties. This compound was tested against phosphodiesterase-IV (PDE-IV) for potential anti-asthmatic effects and against dipeptidyl peptidase-IV (DPP-IV) and protein tyrosine phosphatase 1B (PTP1B) for potential anti-diabetic effects .

- Certain derivatives of 2-phenoxybenzimidazole, including those with additional hydroxyl groups, exhibit antitumor activity against cancer cells. For instance, 2,4-dihydroxyphenzyl hydrazones have shown promise against specific cancer cell lines .

- Beyond the mentioned applications, imidazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antioxidant, and antifungal effects. These properties make them valuable in drug discovery and medicinal chemistry .

- Imidazole is a fundamental building block in various natural products. It forms part of essential molecules like histidine, purine, histamine, and DNA-based structures. Understanding its role in these compounds contributes to our knowledge of biological processes .

Antibacterial and Antimycobacterial Activity

Anti-Asthmatic and Anti-Diabetic Effects

Antitumor Activity

Biological Activities

Structural Components in Natural Products

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which include 2-(2-methyl-1h-imidazol-1-yl)aniline dihydrochloride, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride with its targets would depend on the specific biological target and the context of the interaction .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific biological context .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its therapeutic efficacy .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules or ions in the environment .

Propriétés

IUPAC Name |

2-(2-methylimidazol-1-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;;/h2-7H,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLYDNBESWHRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)